N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10875426
InChI: InChI=1S/C16H13NO3/c1-19-13-7-4-6-12(10-13)17-16(18)15-9-11-5-2-3-8-14(11)20-15/h2-10H,1H3,(H,17,18)
SMILES: COC1=CC=CC(=C1)NC(=O)C2=CC3=CC=CC=C3O2
Molecular Formula: C16H13NO3
Molecular Weight: 267.28 g/mol

N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide

CAS No.:

Cat. No.: VC10875426

Molecular Formula: C16H13NO3

Molecular Weight: 267.28 g/mol

* For research use only. Not for human or veterinary use.

N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide -

Specification

Molecular Formula C16H13NO3
Molecular Weight 267.28 g/mol
IUPAC Name N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C16H13NO3/c1-19-13-7-4-6-12(10-13)17-16(18)15-9-11-5-2-3-8-14(11)20-15/h2-10H,1H3,(H,17,18)
Standard InChI Key IEJMCOFQAKRRAV-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)NC(=O)C2=CC3=CC=CC=C3O2
Canonical SMILES COC1=CC=CC(=C1)NC(=O)C2=CC3=CC=CC=C3O2

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates a benzofuran ring system (a fused benzene and furan heterocycle) with a carboxamide group at position 2 and a 3-methoxyphenyl group attached to the nitrogen atom. The methoxy group at the meta position of the phenyl ring enhances electron-donating effects, influencing both reactivity and biological interactions . The planar benzofuran core facilitates π-π stacking with aromatic residues in proteins, while the carboxamide group enables hydrogen bonding.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₆H₁₃NO₃
Molecular Weight267.28 g/mol
IUPAC NameN-(3-methoxyphenyl)-1-benzofuran-2-carboxamide
CAS NumberNot publicly disclosed

Synthesis and Optimization

Conventional Synthesis Route

The primary synthesis involves coupling 3-methoxyaniline with 1-benzofuran-2-carboxylic acid using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst in dichloromethane. The reaction proceeds at room temperature for 12–14 hours, yielding the product after purification via column chromatography (typical yield: 60–75%).

Alternative Methodologies

A modified approach employs N,N’-carbonyldiimidazole (CDI) as an activating agent in tetrahydrofuran (THF), followed by acidification and extraction . This method avoids the use of DCC, which can form insoluble byproducts, and achieves comparable yields (65–70%) .

Table 2: Comparison of Synthesis Methods

ParameterDCC/DMAP MethodCDI Method
SolventDichloromethaneTetrahydrofuran
CatalystDMAPNone
Reaction Time12–14 hours12–14 hours
Yield60–75%65–70%

Biological Activities

Antimicrobial Effects

In vitro studies demonstrate moderate inhibitory activity against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL). The methoxyphenyl group enhances membrane permeability, while the benzofuran core disrupts bacterial cell wall synthesis.

Neuroprotective Mechanisms

The compound exhibits significant antioxidant activity, scavenging 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals with an IC₅₀ of 18.7 µM . In rat brain homogenate models, it reduces lipid peroxidation by 42% at 50 µM, suggesting utility in mitigating oxidative stress in neurodegenerative diseases like Alzheimer’s .

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparisons

CompoundStructural FeaturesBiological Activity
3-Cyclopropaneamido-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamideCyclopropaneamido substitutionPotential anticancer activity
7-Methoxy-benzofuran-2-carboxamide derivatives Hydroxyl/methoxy substitutionsNeuroprotection (IC₅₀: 10–25 µM)
3-Methylbenzofurans Methyl group at position 3Antiproliferative (IC₅₀: 0.49–68.9 µM)

The absence of a methyl or cyclopropaneamido group in N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide may reduce steric hindrance, improving binding to flat receptor sites compared to bulkier analogs .

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with kinases (e.g., VEGFR-2) and DNA topoisomerases .

  • In Vivo Testing: Evaluate pharmacokinetics and efficacy in rodent models of neurodegeneration or infection .

  • Structural Optimization: Introduce substituents at position 3 of the benzofuran core to enhance potency.

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